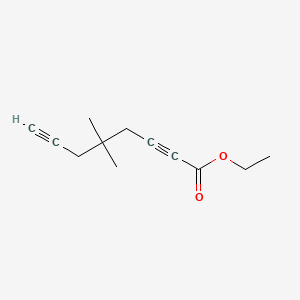
Ethyl 5,5-dimethylocta-2,7-diynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,5-dimethylocta-2,7-diynoate typically involves the reaction of 5,5-dimethyl-2,7-octadiyne-1,8-diol with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature or elevated temperatures.
Substitution: Amines, alcohols, basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: Ethyl 5,5-dimethylocta-2,7-diynoate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds that can be used in various assays and studies .
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological properties .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethylocta-2,7-diynoate is primarily based on its ability to undergo various chemical reactions due to the presence of triple bonds and an ester group . These functional groups allow it to interact with different molecular targets and pathways, facilitating its use in synthesis and research .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
ethyl 5,5-dimethylocta-2,7-diynoate |
InChI |
InChI=1S/C12H16O2/c1-5-9-12(3,4)10-7-8-11(13)14-6-2/h1H,6,9-10H2,2-4H3 |
InChI Key |
KIOSVQDKKRXSEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCC(C)(C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















